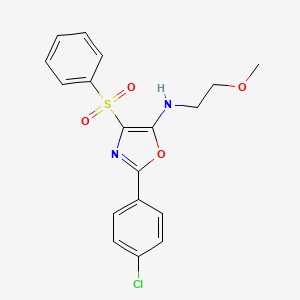
2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of a chlorophenyl group and a carboxamide group could suggest potential bioactivity.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. Techniques such as mass spectrometry and NMR spectroscopy can provide information about the molecular weight and the types of atoms present .Aplicaciones Científicas De Investigación
2-CPCMT has been studied for its potential applications in a variety of scientific research areas. It has been used as a reactant in organic synthesis, as a synthetic intermediate in the synthesis of other compounds, and as a potential therapeutic agent. Additionally, 2-CPCMT has been used in the synthesis of 2-aminothiazole derivatives, which have been studied as potential inhibitors of the enzyme acetylcholinesterase.
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives with various biological activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing various changes at the molecular level . For instance, some compounds disrupt the production of adenosine triphosphate .
Biochemical Pathways
It’s known that similar compounds can influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
Studies on similar compounds have shown that they possess favorable drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the environmental fate of similar compounds can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CPCMT has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a white crystalline solid that is stable in air and water, making it easy to handle and store. The main limitation of 2-CPCMT is that its mechanism of action is not well understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
For research include further studies of its mechanism of action and its potential therapeutic effects. Additionally, further studies of its potential anti-inflammatory and antioxidant effects may be beneficial. Other potential future directions include studies of its potential use as a reactant in organic synthesis and as a synthetic intermediate in the synthesis of other compounds. Finally, further studies of its potential use as a therapeutic agent may be beneficial.
Métodos De Síntesis
2-CPCMT can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde with N,N-dimethylthiourea in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction takes place in aqueous solution and yields 2-CPCMT as a white crystalline solid. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as potassium hydroxide, and the reaction of 4-chlorobenzaldehyde with N,N-dimethylthiourea in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-7-10(11(16)14-2)17-12(15-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFCYCOZIKUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2790074.png)

![5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline](/img/structure/B2790077.png)
![N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790078.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B2790079.png)
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790081.png)


![3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2790085.png)


![7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2790091.png)

